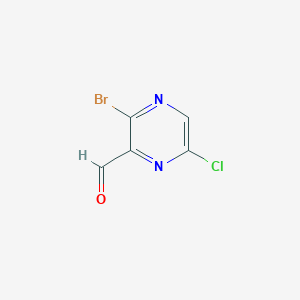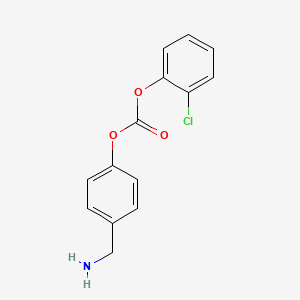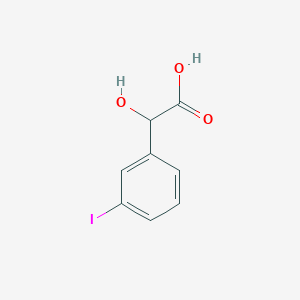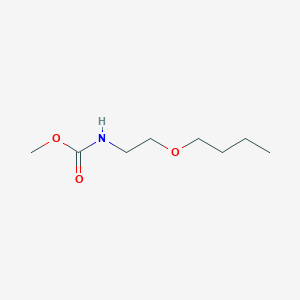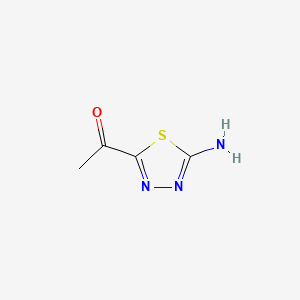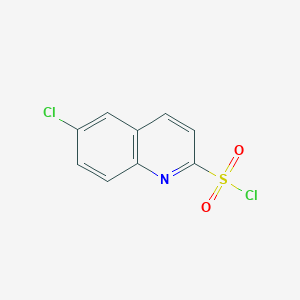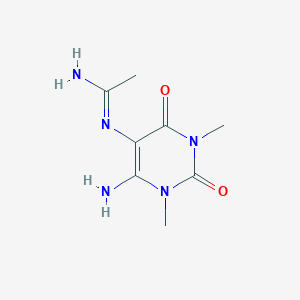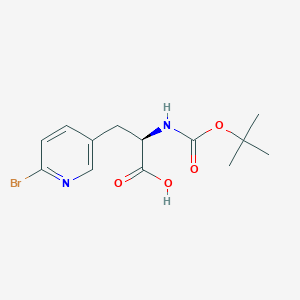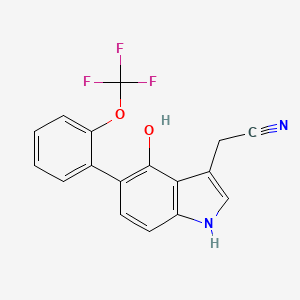
3-Trifluoromethoxy-1-tert-butoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethoxy-1-tert-butoxybenzene is an organic compound characterized by the presence of trifluoromethoxy and tert-butoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-1-tert-butoxybenzene typically involves the introduction of trifluoromethoxy and tert-butoxy groups onto a benzene ring. One common method is the reaction of 3-hydroxy-1-tert-butoxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethoxy-1-tert-butoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with new functional groups replacing the trifluoromethoxy or tert-butoxy groups.
Applications De Recherche Scientifique
3-Trifluoromethoxy-1-tert-butoxybenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers use the compound to study the effects of trifluoromethoxy and tert-butoxy groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Researchers are exploring its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethoxy-1-tert-butoxybenzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy and tert-butoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethoxy-1-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-propoxybenzene: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
3-Trifluoromethoxy-1-tert-butoxybenzene is unique due to the presence of both trifluoromethoxy and tert-butoxy groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and stability, making the compound valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14/h4-7H,1-3H3 |
Clé InChI |
FANQIZHFPQJKNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
